molecular formula C16H13F2N3OS B2877816 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide CAS No. 1396676-14-4

3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Cat. No.: B2877816
CAS No.: 1396676-14-4
M. Wt: 333.36
InChI Key: YFAUEFQIDJTJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a thiophene ring, and an imidazole moiety. This compound is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction, where a thiophene boronic acid is coupled with a halogenated imidazole derivative.

    Attachment of the Benzamide Group: The final step involves the formation of the benzamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation of the thiophene ring.

    Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) can be used for reduction reactions.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of fluorinated benzamides with biological targets. The presence of the imidazole and thiophene rings may also make it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The fluorine atoms may enhance its metabolic stability, while the imidazole and thiophene rings could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide would depend on its specific biological target. Generally, the imidazole ring can interact with metal ions or enzyme active sites, while the thiophene ring can participate in π-π stacking interactions. The fluorine atoms can enhance binding affinity through hydrophobic interactions and influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluoro-N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    3,4-Difluoro-N-(2-(4-(pyridin-2-yl)-1H-imidazol-2-yl)ethyl)benzamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3,4-difluoro-N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide distinguishes it from its analogs. Thiophene rings can confer different electronic properties and binding affinities compared to furan or pyridine rings, potentially leading to unique biological activities and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3,4-difluoro-N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS/c17-11-4-3-10(8-12(11)18)16(22)19-6-5-15-20-9-13(21-15)14-2-1-7-23-14/h1-4,7-9H,5-6H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAUEFQIDJTJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=C(N2)CCNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.